molecular formula C19H14N4O2 B2421714 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide CAS No. 1049119-04-1

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B2421714
CAS No.: 1049119-04-1
M. Wt: 330.347
InChI Key: XXDDDQFRUQIEGG-UHFFFAOYSA-N
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Description

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazole ring, a benzoxepine ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole and benzoxepine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids under acidic conditions. The benzoxepine ring is often formed via an intramolecular cyclization reaction of a suitable precursor. The final step involves coupling the triazole and benzoxepine intermediates with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoxepine ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide is unique due to its combination of a triazole ring, benzoxepine ring, and carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-19(15-9-10-25-18-4-2-1-3-14(18)11-15)22-16-5-7-17(8-6-16)23-12-20-21-13-23/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDDQFRUQIEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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